N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide
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Overview
Description
N-{3-tert-butylbicyclo[111]pentan-1-yl}-2,2,2-trifluoroacetamide is a synthetic organic compound with the molecular formula C11H16F3NO It is characterized by the presence of a bicyclo[111]pentane core, which is a highly strained and rigid structure, and a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of reactions starting from simple hydrocarbons.
Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Attachment of the trifluoroacetamide group: This step involves the reaction of the bicyclo[1.1.1]pentane derivative with trifluoroacetic anhydride or trifluoroacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The bicyclo[1.1.1]pentane core provides rigidity and stability to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar bicyclo[1.1.1]pentane core but with an aminocarbamate group instead of a trifluoroacetamide group.
tert-Butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate: Another similar compound with an ethynyl group attached to the bicyclo[1.1.1]pentane core.
Uniqueness
N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development.
Properties
Molecular Formula |
C11H16F3NO |
---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H16F3NO/c1-8(2,3)9-4-10(5-9,6-9)15-7(16)11(12,13)14/h4-6H2,1-3H3,(H,15,16) |
InChI Key |
SDGDREBKHWYOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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